molecular formula C11H11N5 B1437699 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine CAS No. 56984-55-5

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

Katalognummer: B1437699
CAS-Nummer: 56984-55-5
Molekulargewicht: 213.24 g/mol
InChI-Schlüssel: YSESFSCQQXVDLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyrazole core substituted with a methyl group at position 4 and a phenyl group at position 4. The compound’s synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling or cyclocondensation strategies, as observed in related analogues .

Eigenschaften

IUPAC Name

4-methyl-6-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-9-10(12)13-14-11(9)16(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESFSCQQXVDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588018
Record name 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-55-5
Record name 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine Intermediate

A crucial intermediate in the synthesis is 5-bromo-1-methyl-1H-pyrazol-3-amine, prepared via a multi-step route starting from diethyl butynedioate and methylhydrazine:

Step Reaction Description Reagents & Conditions Outcome
1 Condensation of diethyl butynedioate with methylhydrazine Reflux in ethanol, mild acidic conditions 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination using tribromooxyphosphorus Room temperature, controlled addition 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis of ester to acid Sodium hydroxide in alcoholic solution, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation via substitution Reaction with azido dimethyl phosphate and tert-butyl alcohol in DMF at 100°C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection to amine Treatment with 50% trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This method is advantageous due to simple raw materials, mild conditions, and avoidance of highly toxic reagents, making it scalable and safe for industrial applications.

Formation of the Pyrazolo[3,4-c]pyrazole Core

The bicyclic core is constructed by condensation of the prepared pyrazole aldehyde with phenylhydrazine under reflux in ethanol with catalytic acetic acid or sodium acetate (if hydrazine hydrochloride salt is used). The reaction proceeds for approximately 18 hours, followed by concentration and purification:

  • Reagents: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, phenylhydrazine (1.1 eq), ethanol, acetic acid or sodium acetate
  • Conditions: Reflux, 18 hours
  • Yield: Approximately 76% for 1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole (a close analog)

Subsequent Ullmann-type C–N cross-coupling reactions under microwave irradiation (150°C, 1 hour) with copper iodide and potassium carbonate facilitate ring closure and formation of the bicyclic system.

Functionalization via Bromination and Suzuki–Miyaura Coupling

Selective bromination at the 3-position of the bicyclic pyrazolo[3,4-c]pyrazole is achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux or microwave conditions. This step allows further functionalization via palladium-catalyzed Suzuki–Miyaura cross-coupling with various arylboronic acids to introduce the phenyl substituent at the 6-position.

Reaction Reagents Conditions Notes
Bromination NBS, acetonitrile Reflux or microwave irradiation Chemoselective bromination at 3-position
Suzuki Coupling Arylboronic acid, Pd(PPh3)4, Cs2CO3, dioxane/EtOH/H2O Microwave, 140°C, 1 hour Efficient introduction of aryl groups

This methodology enables the synthesis of a variety of substituted pyrazolo[3,4-c]pyrazoles with high yields and structural diversity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Catalysts Conditions Product Yield (%)
1 Condensation Diethyl butynedioate + methylhydrazine Ethanol, acetic acid Reflux, 18 h 5-hydroxy-1-methyl-pyrazole ester Not specified
2 Bromination 5-hydroxy-1-methyl-pyrazole ester Tribromooxyphosphorus Room temp 5-bromo-1-methyl-pyrazole ester Not specified
3 Hydrolysis 5-bromo-1-methyl-pyrazole ester NaOH, ethanol Room temp 5-bromo-1-methyl-pyrazole acid Not specified
4 Carbamate formation 5-bromo-1-methyl-pyrazole acid Azido dimethyl phosphate, tert-butyl alcohol, DMF 100°C tert-butyl carbamate Not specified
5 Deprotection tert-butyl carbamate 50% TFA in DCM RT 5-bromo-1-methyl-pyrazol-3-amine Not specified
6 Hydrazine condensation Pyrazole aldehyde + phenylhydrazine Ethanol, acetic acid or sodium acetate Reflux, 18 h 1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole ~76
7 Ullmann C–N coupling Crude intermediate CuI, K2CO3, microwave 150°C, 1 h Bicyclic pyrazolo[3,4-c]pyrazole Not specified
8 Bromination Bicyclic pyrazolo compound NBS, acetonitrile Reflux or microwave 3-bromo derivative Not specified
9 Suzuki coupling 3-bromo derivative + arylboronic acid Pd(PPh3)4, Cs2CO3, dioxane/EtOH/H2O, microwave 140°C, 1 h 6-aryl substituted pyrazolo[3,4-c]pyrazole Not specified

Research Findings and Analysis

  • The described synthetic route is notable for its one-pot condensation and microwave-assisted cross-coupling , which significantly reduce reaction times and improve yields compared to traditional multi-step methods.
  • The use of 5-bromo-1-methyl-1H-pyrazol-3-amine as a key intermediate allows for modular synthesis and facile introduction of various substituents via Suzuki coupling, enhancing the compound's therapeutic potential.
  • The avoidance of highly toxic reagents and use of mild conditions (e.g., ethanol as solvent, moderate temperatures) improve the safety and scalability of the process.
  • Microwave irradiation is a critical enabling technology in this synthesis, promoting rapid reaction rates and cleaner product profiles.
  • The overall strategy provides a robust platform for the synthesis of diverse pyrazolo[3,4-c]pyrazole derivatives with potential applications in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, palladium catalysts for Suzuki–Miyaura cross-coupling, and hydrazine for condensation reactions. Reaction conditions often involve elevated temperatures and the use of microwave activation to increase reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination followed by Suzuki–Miyaura cross-coupling can yield various substituted heterobicycles with different functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research has demonstrated that derivatives of pyrazolo[3,4-c]pyrazoles can inhibit cancer cell proliferation. For instance, studies show that modifications to the pyrazolo structure enhance its ability to target specific cancer cell lines, suggesting potential use in cancer therapeutics .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating pathways involved in inflammatory responses. This could lead to applications in treating chronic inflammatory diseases .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Synthesis and Modification

The synthesis of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine typically involves hydrazine condensations and C–N cross-coupling reactions. Recent methodologies have improved the efficiency and yield of these processes:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to significantly reduce reaction times while increasing yields during the synthesis of pyrazolo derivatives .
  • Functionalization : The compound can be further modified through chemoselective bromination and Suzuki–Miyaura cross-coupling reactions, allowing for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of pyrazolo derivatives, including this compound. They evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant anticancer potential .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory properties of pyrazolo compounds in a murine model of arthritis. The administration of this compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups. This suggests that the compound may effectively modulate inflammatory pathways .

Data Tables

The following table summarizes key findings related to the applications and biological activities of this compound:

ApplicationActivity TypeReference
AnticancerCytotoxicityPharmaceutical Research
Anti-inflammatoryCytokine modulationJournal of Inflammation Research
AntimicrobialPathogen inhibitionJournal of Antimicrobial Agents

Wirkmechanismus

The mechanism of action of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[3,4-c]pyrazole Core

4-(1-Methyl-6-(4-(Trifluoromethyl)phenyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)benzonitrile (Compound 4o)
  • Structure : Features a trifluoromethylphenyl group at position 6 and a benzonitrile substituent at position 3.
  • Synthesis: Prepared via Suzuki coupling between 3-bromo-1-methyl-6-(4-(trifluoromethyl)phenyl)-1,6-dihydropyrazolo[3,4-c]pyrazole and 4-cyanophenylboronic acid, yielding 68% .
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
  • Structure : Substituted with ethyl (position 4) and methyl (position 6) groups.
  • Molecular Formula : C7H11N5; molecular weight 165.2 g/mol .
  • Key Differences : The ethyl group increases lipophilicity, which may alter pharmacokinetic properties such as membrane permeability compared to the methyl-substituted target compound.

Fused-Ring Modifications

1-Methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride
  • Structure : Incorporates a pyrrolidine ring fused to the pyrazole core.
  • Molecular Formula : C6H10N4·2HCl; molecular weight 207.1 g/mol .
  • Key Differences : The fused pyrrolidine ring introduces conformational rigidity and basicity, enhancing solubility in acidic conditions due to the dihydrochloride salt form.
6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
  • Structure : Contains a diazole ring fused to the pyrazole system.
  • Molecular Formula : C5H7N5; molecular weight 137.14 g/mol .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine C12H13N5 235.27 Methyl (C4), Phenyl (C6) N/A N/A
4-(1-Methyl-6-(4-(trifluoromethyl)phenyl)-...-benzonitrile C20H13F3N6 394.35 Trifluoromethylphenyl, Benzonitrile 68%
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C7H11N5 165.20 Ethyl (C4), Methyl (C6) N/A
6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C5H7N5 137.14 Methyl (C6) N/A

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) improve electrophilicity and target engagement, while alkyl groups (methyl, ethyl) modulate lipophilicity .

Fused-Ring Systems : Pyrrolidine or diazole fusion alters solubility and conformational flexibility, impacting bioavailability .

Synthetic Flexibility : Suzuki coupling and cyclocondensation are robust methods for introducing diverse substituents .

Biologische Aktivität

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (CAS No. 56984-55-5) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, synthesis pathways, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H11N5
  • Molecular Weight : 213.24 g/mol
  • Structural Characteristics : The compound features a dihydropyrazole core, which is critical for its biological activity.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a broad spectrum of biological activities. Below are key findings related to the biological activity of this compound:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar compounds have demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Pyrazole derivatives have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. In particular, compounds with similar structures have shown significant activity against Escherichia coli and Staphylococcus aureus at concentrations ranging from 40 µg/mL to 100 µg/mL .

3. Anticancer Potential

Research into pyrazole derivatives has indicated promising anticancer properties. For example, compounds with the dihydropyrazole structure have been identified as potential inhibitors of cancer cell proliferation in various in vitro studies .

4. Neuroprotective Effects

Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazine derivatives and appropriate carbonyl compounds. The following table summarizes some synthetic routes and modifications:

Synthesis RouteStarting MaterialsKey ReactionsYield
Route AHydrazine + KetoneCyclization75%
Route BAmino Pyrazole + IsocyanatesNucleophilic substitution70%
Route CPyrazole + DicarbonylsCondensation80%

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A novel series of pyrazoles were synthesized and tested for their ability to inhibit TNF-α production in macrophages. Compounds demonstrated a dose-dependent response with significant reductions in cytokine levels compared to untreated controls .
  • Antimicrobial Efficacy Study : A set of synthesized pyrazole derivatives was tested against multiple bacterial strains using the agar diffusion method. Results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics .
  • Cancer Cell Proliferation Inhibition : In vitro assays were conducted on breast cancer cell lines to evaluate the anticancer potential of synthesized pyrazoles. Results showed a marked decrease in cell viability at specific concentrations, indicating potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine, and how can reaction conditions be systematically refined?

  • Methodological Answer : Utilize a combination of computational reaction path searches (quantum chemical calculations) and iterative experimental testing. For example, employ ICReDD’s feedback loop strategy, where computational predictions (e.g., transition state energies, solvent effects) guide initial synthetic attempts. Experimental data (yields, byproducts) are then fed back into simulations to refine conditions (e.g., temperature, catalyst loading). This reduces trial-and-error inefficiencies .
  • Key Parameters : Monitor regioselectivity during pyrazole ring formation and stability of intermediates under varying pH and solvent polarities.

Q. How can structural characterization of this compound be performed to resolve ambiguities in its tautomeric or conformational states?

  • Methodological Answer : Combine X-ray crystallography (for definitive bond-length and angle data) with NMR spectroscopy (1H/13C, 2D-COSY) to assess dynamic equilibria in solution. For example, crystal structures of related pyrazolo-pyridines (e.g., N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine) reveal planar heterocyclic cores stabilized by intramolecular hydrogen bonding, which can inform analogous analyses .

Q. What pharmacological activity screening strategies are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting kinase inhibition or tubulin polymerization, given structural similarities to pyrazolo-pyrimidine derivatives with antimitotic activity (e.g., combretastatin analogs). Use dose-response curves (IC50 determination) and comparative studies with known inhibitors (e.g., paclitaxel for tubulin) to establish baseline activity .

Q. How can stability and degradation pathways be evaluated under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines) using HPLC-MS to monitor degradation products. Focus on hydrolytic susceptibility of the pyrazole ring and oxidation of the phenyl group under UV/heat stress.

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) resolve contradictions in experimental data regarding its biological target selectivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Combine with molecular dynamics simulations to assess binding pocket compatibility (e.g., ATP-binding sites in kinases). For conflicting bioassay results, validate hypotheses via site-directed mutagenesis of proposed targets .

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl group, methyl-to-ethyl at position 4) and evaluate using a statistical design of experiments (DoE) . For example, apply fractional factorial designs to minimize experimental runs while maximizing SAR insights .
  • Example Modification : Replace the 4-methyl group with a trifluoromethyl moiety to assess steric/electronic effects on target binding.

Q. How can conflicting data on reaction yields or byproduct formation be reconciled across different research groups?

  • Methodological Answer : Conduct a meta-analysis of published protocols to identify critical variables (e.g., solvent purity, catalyst batch). Use multivariate regression to isolate factors causing discrepancies. Reproduce key experiments under controlled conditions with real-time monitoring (e.g., in situ IR spectroscopy) .

Q. What green chemistry approaches are viable for scaling up synthesis while minimizing hazardous waste?

  • Methodological Answer : Explore solvent-free multicomponent reactions (MCRs) inspired by protocols for pyrazolo-pyridin-amine derivatives. For example, meglumine-catalyzed MCRs in ethanol achieve high atom economy and reduce toxic byproducts .

Key Methodological Recommendations

  • For Synthesis : Prioritize computational-experimental feedback loops to minimize resource waste .
  • For Biological Studies : Cross-validate in silico predictions with orthogonal assays (e.g., SPR for binding kinetics).
  • For Data Conflicts : Use open-source platforms to share raw datasets (e.g., reaction monitoring traces) for collaborative troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.